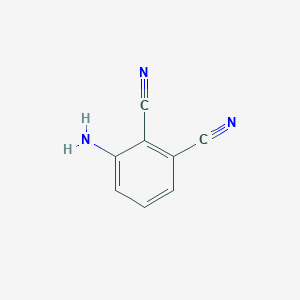

3-Aminophthalonitrile

Descripción

Significance and Research Context

The primary significance of 3-aminophthalonitrile lies in its utility as a fundamental building block for the synthesis of phthalocyanines. wikipedia.orgtaylorandfrancis.com Phthalocyanines are large, aromatic macrocyclic compounds that have found applications in diverse fields such as pigments, catalysts, and photodynamic therapy. taylorandfrancis.comwikipedia.org The amino group on the this compound molecule provides a reactive site for further functionalization, allowing for the synthesis of unsymmetrically substituted phthalocyanines with tailored properties. rsc.org

Researchers have explored the use of this compound in the development of novel materials. For instance, it has been used to create phthalonitrile-based resins that exhibit high thermal stability, making them suitable for applications in high-performance composites. acs.org Furthermore, computational studies have investigated the electronic properties of this compound, suggesting its potential use in dye-sensitized solar cells due to its ability to facilitate photoinduced electron transfer. researchgate.netaip.org The molecular structure and unique electronic characteristics of this compound have been determined with high accuracy through gas electron diffraction and advanced quantum-chemical computations. acs.orgnih.gov

Historical Perspective on Phthalonitrile (B49051) Chemistry

The history of phthalonitrile chemistry is intrinsically linked to the discovery and development of phthalocyanines. The first accidental synthesis of a phthalocyanine (B1677752) compound was reported in 1907. chimia.ch However, it was the work of de Diesbach and von der Weid in 1927 that intentionally produced copper phthalocyanine from phthalonitrile, marking a significant milestone in the field. chimia.ch They observed the remarkable stability of these compounds, which spurred further investigation into their structure and properties. chimia.ch

Initially, the synthesis of phthalocyanines involved heating phthalonitrile with metal salts at high temperatures. wikipedia.org Over the years, research has led to the development of more controlled and efficient synthetic methods. The introduction of substituted phthalonitriles, such as this compound, has been a crucial advancement, enabling the synthesis of a vast array of phthalocyanine derivatives with diverse functionalities. umich.educollectionscanada.gc.ca This has expanded the scope of phthalocyanine chemistry beyond pigments to include high-tech applications in materials science and medicine. nih.govnih.gov The journey of phthalonitrile chemistry from an accidental discovery to a sophisticated field of molecular engineering highlights the continuous evolution of chemical synthesis and material design.

Detailed Research Findings

Recent research has focused on leveraging the unique properties of this compound for various applications. For instance, its use as a precursor for unsymmetrically substituted phthalocyanines has been a significant area of investigation. These tailored molecules are being explored for their potential in photodynamic therapy, a medical treatment that uses light to activate a photosensitizing agent to kill cancer cells. nih.govnih.gov

The synthesis of these complex molecules often involves a multi-step process. For example, the amino group of this compound can be protected before the cyclotetramerization reaction to form the phthalocyanine macrocycle. nih.gov This strategic protection allows for the selective introduction of different substituents, leading to the formation of A3B-type phthalocyanines, where one of the four isoindole units is different from the others. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-aminobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCNWWQQHZNTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343278 | |

| Record name | 3-Aminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58632-96-5 | |

| Record name | 3-Amino-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58632-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminophthalonitrile

Reduction Strategies for 3-Nitrophthalonitrile Precursors

The conversion of 3-nitrophthalonitrile to 3-aminophthalonitrile is a critical transformation that hinges on the selective reduction of the nitro functional group. The presence of two nitrile groups on the aromatic ring necessitates the use of specific reducing agents and conditions to avoid their unwanted hydrogenation. Two classical and effective methods are widely employed: catalytic hydrogenation with modified palladium catalysts and chemical reduction using stannous chloride.

Catalytic Hydrogenation Utilizing Poisoned Palladium Catalysts

Catalytic hydrogenation is a powerful technique for the reduction of nitroarenes. However, to prevent the simultaneous reduction of the nitrile groups in 3-nitrophthalonitrile, the catalyst's activity must be moderated. This is achieved by using a "poisoned" palladium catalyst. Catalyst poisoning involves the intentional deactivation of the catalyst's most active sites to enhance selectivity for a specific transformation.

A common example of a poisoned catalyst is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline. nih.gov While typically used for the partial hydrogenation of alkynes to cis-alkenes, the principle of reducing catalyst activity is applicable here. For the reduction of 3-nitrophthalonitrile, a palladium-on-carbon (Pd/C) catalyst can be selectively deactivated with agents like quinoline or thiophene. This modification reduces the catalyst's ability to hydrogenate the nitrile groups, allowing for the selective conversion of the nitro group to an amine.

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. The precise conditions, including hydrogen pressure and temperature, are optimized to maximize the yield of this compound while minimizing side reactions. Recent research has also explored interstitial modification of palladium nanoparticles with non-metal atoms like boron, which alters the electronic properties of the metal and enhances selectivity in hydrogenation reactions without the use of toxic heavy metals like lead. nih.gov

Table 1: Comparison of Catalytic Hydrogenation Approaches for Nitroarene Reduction

| Catalyst System | Support | "Poison" / Modifier | Key Advantage | Reference |

|---|---|---|---|---|

| Lindlar Catalyst | CaCO₃ | Lead Acetate, Quinoline | Well-established for selective alkyne hydrogenation; principle applicable to other functional groups. | nih.gov |

| Modified Pd/C | Activated Carbon | Quinoline, Thiophene | Tunable selectivity for nitro group reduction over other functionalities like nitriles. | |

| Interstitial Boron-Pd | Various | Subsurface Boron | Ultra-selective, avoids toxic heavy metal poisons, and offers a "green" alternative. | nih.gov |

Stannous Chloride Reduction in Aqueous Acidic Solutions

Chemical reduction using stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines. acsgcipr.orgnih.gov This method is particularly advantageous when the molecule contains functional groups, such as nitriles, that are sensitive to catalytic hydrogenation. acsgcipr.org The reaction mechanism involves a series of single electron transfers from the Sn(II) ion, which is oxidized to Sn(IV), to the nitro group.

The process is typically conducted by dissolving 3-nitrophthalonitrile in a concentrated acidic solution, most commonly hydrochloric acid, and then adding a stoichiometric excess of stannous chloride dihydrate (SnCl₂·2H₂O). The reaction mixture is often heated to ensure the completion of the reduction. The acidic environment is crucial as it serves as the proton source for the formation of water from the oxygen atoms of the nitro group. acsgcipr.org

Upon completion, the desired this compound is present as a salt complex. The product is typically isolated by basifying the reaction mixture to precipitate the tin salts (as tin hydroxides), followed by extraction of the free amine into an organic solvent. While this method is effective and highly selective, it generates a significant amount of tin-containing waste, which presents environmental considerations. acsgcipr.org

Alternative and Emerging Synthetic Routes

Beyond the traditional reduction of 3-nitrophthalonitrile, other synthetic strategies for accessing this compound and its derivatives are being explored. One such approach involves the nucleophilic aromatic substitution (SNAr) on phthalonitrile (B49051) precursors bearing other leaving groups. For instance, a halogen or a sulfonate group at the 3-position of the phthalonitrile ring could potentially be displaced by an amino group using ammonia or other nitrogen nucleophiles under suitable conditions, often catalyzed by copper or palladium complexes.

Another emerging area is the direct C-H amination, where a C-H bond on the phthalonitrile backbone is directly converted to a C-N bond. While challenging on an unactivated aromatic ring, advances in catalysis with metals like rhodium, iridium, and palladium are making these transformations more feasible.

Furthermore, multi-component reactions, such as the Strecker synthesis, provide a convergent approach to α-aminonitriles from aldehydes, amines, and cyanide. nih.gov While not a direct route to this compound itself, analogous strategies that build the aromatic ring system from acyclic precursors containing the necessary amine and nitrile functionalities represent a potential, albeit more complex, synthetic avenue. These modern methods aim to reduce the number of synthetic steps and improve atom economy compared to classical routes.

Role as a Key Intermediate in Complex Organic Transformations

This compound is a highly versatile building block in organic synthesis, primarily due to its unique combination of functional groups: an aromatic amine and two adjacent nitrile groups. This arrangement allows it to be a key precursor in the synthesis of a wide range of complex organic molecules, particularly macrocyclic compounds and fused heterocycles.

The most prominent application of this compound is in the synthesis of substituted phthalocyanines. umich.eduresearchgate.net Phthalocyanines are large, aromatic macrocycles that are structurally related to porphyrins and are widely used as robust industrial pigments and functional dyes. The cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt is the standard method for their synthesis. umich.edu Using this compound as the precursor leads to the formation of tetra-amino-substituted phthalocyanines. The amino groups on the periphery of the phthalocyanine (B1677752) macrocycle can be further modified, allowing for the fine-tuning of the molecule's properties, such as solubility, aggregation behavior, and electronic characteristics.

Beyond phthalocyanines, the vicinal nitrile groups and the amino group of this compound provide a template for the construction of various fused heterocyclic systems. For example, it can react with hydrazines to form pyridazino[4,5-b]indoles or with other bifunctional reagents to create novel nitrogen-containing polycyclic aromatic compounds. These complex heterocyclic structures are of significant interest in materials science and medicinal chemistry due to their unique photophysical and potential biological properties.

Reactivity and Mechanistic Investigations of 3 Aminophthalonitrile

Cyclization and Macrocycle Formation Reactions

3-Aminophthalonitrile is a versatile precursor in the synthesis of complex macrocyclic structures, primarily due to the reactivity of its ortho-dinitrile and amino functional groups. These groups enable its participation in cyclization and condensation reactions to form larger, often highly conjugated systems.

The most prominent reaction of phthalonitrile (B49051) derivatives, including this compound, is their cyclotetramerization to form phthalocyanines. semanticscholar.org This process involves the condensation of four phthalonitrile units to create a large, aromatic macrocycle structurally related to porphyrins. The presence of the amino group on the this compound precursor results in the formation of tetraaminophthalocyanines. It has been found that this compound can form the expected transition-metal 1,8(11),15(18),22(25)-tetraaminophthalocyanines when heated with an appropriate metal salt. semanticscholar.org

The synthesis of metallophthalocyanines from phthalonitrile precursors is typically a template-directed process, where a metal ion acts as a template to organize the four precursor molecules, facilitating the macrocyclization. aalto.finih.gov This method is crucial for achieving good yields and directing the formation of the desired macrocycle. rsc.org The metal ion is incorporated into the center of the resulting phthalocyanine (B1677752) molecule.

Various metal salts are employed as templates in these reactions. For instance, in solid-state syntheses of substituted phthalocyanines, salts such as zinc acetate (B1210297) (Zn(OAc)₂), cobalt(II) acetate (Co(OAc)₂), and copper(II) acetate (Cu(OAc)₂) have been shown to successfully yield the corresponding metal phthalocyanines. aalto.fi The presence of the templating metal salt is often essential for the reaction to proceed; in control reactions without a zinc template, no phthalocyanine product was formed from a substituted phthalonitrile. aalto.fi

When a monosubstituted phthalonitrile, such as this compound, undergoes cyclotetramerization, a mixture of four constitutional isomers can be formed. This is because the substituent can be oriented in different positions relative to the other isoindole units within the macrocycle. The four possible isomers possess different symmetries: C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ.

The formation of a complex mixture of isomers presents a significant challenge for purification and characterization. In a study involving a sterically hindered, benzofuran-fused phthalonitrile, all four possible isomers were observed in the reaction product. uea.ac.uk The researchers were able to distinguish the isomers using NMR spectroscopy and isolate the two most abundant ones through careful separation and crystallization techniques. uea.ac.uk This highlights the importance of considering isomeric distribution when synthesizing phthalocyanines from asymmetrically substituted precursors like this compound.

The choice of metal salt and the presence of a base are critical parameters that significantly influence the outcome of the cyclotetramerization reaction. The metal not only serves as a template but can also affect the reaction's success. Studies have shown that while acetate salts of Co²⁺ and Cu²⁺ resulted in successful reactions, the corresponding chloride salts might behave differently. aalto.fi

Bases are commonly added to facilitate the reaction, often by promoting the formation of a reactive intermediate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used non-nucleophilic base. In the synthesis of a highly distorted phthalocyanine, the addition of DBU to a refluxing solution of the phthalonitrile precursor and zinc acetate in octanol (B41247) caused the immediate formation of the green phthalocyanine solution, indicating its crucial role in promoting the final cyclization step. uea.ac.uk A systematic screening of solid-state reaction parameters for tetra-tert-butyl phthalocyanine synthesis further underscored the importance of both a metal template and a catalytic amount of a liquid base for high conversion. aalto.fi

Table 1: Influence of Reaction Parameters on Phthalocyanine Synthesis This table is based on findings from the solid-state synthesis of tetra-tert-butyl phthalocyanine and illustrates general principles applicable to phthalonitrile cyclization.

| Entry | Metal Template | Base | Liquid Additive | Conversion (%) |

|---|---|---|---|---|

| 1 | Zn(OAc)₂ | DBU | DMAE | 99 |

| 2 | Zn(OAc)₂ | DBU | DMF | 79 |

| 3 | Zn(OAc)₂ | DBU | DMSO | Decomposition |

| 4 | None | DBU | DMAE | 0 |

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. ijnrd.orgscience.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). mdpi.comnih.gov

Schiff bases derived from aromatic amines are typically more stable than those from aliphatic amines due to conjugation. ijnrd.org The formation of the imine bond is a reversible process, and the equilibrium can be controlled by factors such as pH and the removal of water from the reaction medium. mdpi.comnih.gov This reactivity allows for the modification of this compound, introducing a wide variety of substituents onto the amino group. These modified precursors can then be used in subsequent reactions, such as the synthesis of phthalocyanines bearing Schiff base functionalities on the periphery. researchgate.net

Cyclotetramerization towards Phthalocyanine Derivatives

Nucleophilic Aromatic Substitution Reactions

Aromatic rings are generally nucleophilic and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com

The this compound molecule contains two nitrile (-CN) groups, which are potent electron-withdrawing substituents. These groups strongly deactivate the benzene (B151609) ring towards electrophilic attack but activate it for nucleophilic substitution. masterorganicchemistry.comfishersci.se The SₙAr reaction typically proceeds via an addition-elimination mechanism. dalalinstitute.com A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

For SₙAr to occur, a good leaving group (such as a halide) is usually required on the ring. wikipedia.org In this compound, the amino group itself is generally a poor leaving group. However, under certain conditions, such as the formation of a diazonium salt, it can be converted into an excellent leaving group (N₂), facilitating nucleophilic substitution. dalalinstitute.com Furthermore, the strong activation by the two nitrile groups could potentially allow for the displacement of other groups or even hydrogen atoms (in a process known as Vicarious Nucleophilic Substitution) under specific reaction conditions with potent nucleophiles.

Polymerization and Crosslinking Mechanisms

The unique molecular structure of this compound, featuring both nucleophilic amino and polymerizable nitrile groups, allows it to be a versatile component in the synthesis of high-performance thermosetting polymers. Its reactivity, particularly in copolymerization with epoxy resins, has been a subject of detailed mechanistic studies to understand the intricate crosslinking processes that lead to materials with exceptional thermal stability.

This compound is frequently copolymerized with epoxy resins to enhance the thermal and mechanical properties of the resulting thermoset. researchgate.netmdpi.com This approach combines the processability and toughness of epoxy resins with the high thermal stability characteristic of phthalonitrile polymers. researchgate.net The blending of phthalonitrile monomers with epoxy systems, often in the presence of an amine curing agent like 4,4′-diaminodiphenyl sulfone (DDS), results in a new thermosetting resin with improved characteristics. mdpi.com

Investigations into the curing kinetics of these blended systems reveal the significant impact of the phthalonitrile component. For instance, the introduction of a bisphenol A-type phthalonitrile (BAPH) into a classic E51/DDS epoxy system was found to lower the average activation energy (Eα) of the curing reaction from 87 kJ/mol to 68.6 kJ/mol, indicating a promoting effect on the crosslinking process. mdpi.com This copolymerization strategy leads to materials with substantially higher glass transition temperatures (Tg) and thermal stability compared to conventional epoxy resins. researchgate.netmdpi.com

| Property | Neat Epoxy System (E51/DDS) | Epoxy/Phthalonitrile Blend | Reference |

|---|---|---|---|

| Average Activation Energy (Eα) | 87 kJ/mol | 68.6 kJ/mol | mdpi.com |

| Glass Transition Temperature (Tg) | 181 °C | 195 °C | mdpi.com |

| 5% Weight Loss Temperature (T5%) | > 334 °C | > 348 °C (Optimized System) | mdpi.com |

The curing process of this compound with epoxy resins is a multi-step reaction where each functional group plays a distinct and critical role. mdpi.com

Role of the Amino Group: The primary amino (-NH2) group acts as the initiator for the curing process. It performs a nucleophilic attack on the epoxide ring of the epoxy resin, leading to ring-opening polymerization. mdpi.comresearchgate.net This initial reaction forms a secondary amine, which can subsequently react with another epoxy group. researchgate.net A key consequence of this ring-opening is the formation of hydroxyl (-OH) groups, which can autocatalyze further epoxy polymerization (homopolymerization), contributing to the development of the polymer network. researchgate.netyoutube.com The reaction monitoring indicates that the ring-opening of epoxy rings is preferentially triggered by these active amino structures. mdpi.com

Role of the Nitrile Groups: Following the initial amine-epoxy reactions, the nitrile (-C≡N) groups participate in polymerization at elevated temperatures. The primary mechanism for the nitrile groups is a cyclotrimerization reaction, where three nitrile groups react to form a highly stable, cross-linked triazine ring. researchgate.net This process is fundamental to the exceptional thermal and oxidative stability of the final polymer. In addition to triazine rings, spectroscopic analyses have confirmed the formation of other heterocyclic structures such as phthalocyanine and isoindoline (B1297411) within the cured polymer matrix. researchgate.net The initial consumption of the amino groups in the epoxy curing phase can result in a more sluggish subsequent ring-forming polymerization of the nitrile groups. mdpi.com

| Reaction Stage | Participating Functional Groups | Primary Reaction Type | Resulting Structure/Effect | Reference |

|---|---|---|---|---|

| Initiation (Lower Temperature) | Amino (-NH2) + Epoxide Ring | Nucleophilic Addition / Ring-Opening | Formation of Secondary Amine and Hydroxyl Groups | mdpi.comresearchgate.net |

| Propagation (Lower Temperature) | Secondary Amine + Epoxide Ring; Hydroxyl Group + Epoxide Ring | Nucleophilic Addition / Homopolymerization | Crosslinked Polymer Network Growth | researchgate.netyoutube.com |

| Crosslinking (Higher Temperature) | Nitrile (-C≡N) Groups | Cyclotrimerization | Formation of Triazine, Phthalocyanine, and Isoindoline Rings | researchgate.net |

Photoinduced electron transfer (PET) at molecular/bulk interfaces is a critical phenomenon in fields such as photovoltaics and photocatalysis. nih.gov These processes involve the transfer of an electron from a photo-excited donor molecule to an acceptor material across an interface. nih.govcapes.gov.br The dynamics of this charge transfer, including the initial injection and subsequent recombination, are fundamental to the efficiency of such systems. capes.gov.brresearchgate.net

While direct studies on interfacial electron transfer in this compound polymer systems are specific, the inherent electronic structure of the monomer provides a basis for understanding its potential role. This compound possesses a strong intramolecular charge transfer character, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile groups attached to the aromatic ring. This property is crucial for its applications in materials science.

In a composite or layered polymer system, this inherent charge-transfer nature could facilitate interfacial electron transfer. When embedded in a polymer matrix that is in contact with an electron-accepting or electron-donating material, the this compound-derived units could act as mediators for charge separation or transport upon photo-excitation. The efficiency of such a process would depend on the electronic coupling between the donor and acceptor states and the distance between them. nih.gov For instance, studies on dye-sensitized systems have shown that electron injection can be an ultrafast process, occurring on femtosecond timescales, even faster than vibrational relaxation of the excited state. nih.govresearchgate.net This suggests that in well-designed polymer systems incorporating this compound, similar efficient charge transfer processes could be engineered.

Radical and Single Electron Transfer Pathways

Beyond its role in polymerization, the nitrile functionality of this compound can participate in radical and single electron transfer (SET) reactions. The cyano group is a valuable functional group that can act as a radical acceptor in cascade reactions, providing pathways for the construction of various carbocycles and heterocycles. rsc.org

In the context of single electron transfer, it has been demonstrated that nitriles can be reduced to primary amines under SET conditions. nih.gov Reagents such as samarium diiodide (SmI2), a potent single-electron donor, can transfer an electron to the C≡N functional group. nih.govlibretexts.org This process generates an imidoyl-type radical from the stable nitrile precursor. nih.gov While these specific reaction conditions are typically used in synthetic organic chemistry rather than polymer curing, they fundamentally establish that the nitrile group is susceptible to SET pathways.

The feasibility of an SET mechanism versus other pathways, such as energy transfer, is often dependent on thermodynamic and kinetic factors. nih.gov Computational studies in photocatalytic systems have shown that while SET is a possible route to trigger subsequent reactions, triplet-triplet energy transfer can sometimes be the main driving force. nih.govresearchgate.net The electronic properties of the molecule, including the presence of electron-withdrawing groups, can significantly influence the energetic levels and regulate the favorability of SET pathways. nih.gov Therefore, in systems involving this compound, both radical addition to the nitrile and single electron transfer to or from the molecule represent viable, albeit context-dependent, mechanistic pathways.

Computational and Quantum Chemical Studies of 3 Aminophthalonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For 3-aminophthalonitrile, DFT has been employed to explore its geometry, electronic orbitals, and response to electric fields.

Geometrical Optimization and Equilibrium Structure Determination

The precise determination of the molecular structure of this compound is crucial for understanding its properties. A combination of gas electron diffraction (GED) experiments and high-level quantum-chemical calculations has provided an accurate equilibrium structure of the molecule. nih.gov

Computational studies, particularly those employing coupled-cluster theory (CCSD(T)) with a triple-ζ basis set, have been instrumental in refining the experimental data. These calculations account for harmonic and anharmonic vibrational corrections, leading to a remarkable agreement between the theoretical and experimental equilibrium structural parameters. nih.gov The optimized geometrical parameters, including bond lengths and angles, are presented in Table 1.

Table 1: Selected Equilibrium Bond Lengths and Angles of this compound

| Parameter | GED (re) | CCSD(T) (re) |

|---|---|---|

| Bond Lengths (Å) | ||

| N-C | 1.385 (8) | 1.378 |

| C-C (mean) | 1.396 (2) | 1.395 |

| C-CN (mean) | 1.439 (4) | 1.438 |

| C≡N (mean) | 1.159 (2) | 1.160 |

| C-H (mean) | 1.085 (5) | 1.082 |

| N-H (mean) | 1.011 (6) | 1.006 |

| **Bond Angles (°) ** | ||

| C-N-C | 121.7 (assumed) | 121.7 |

| C-C-N | 119.5 (10) | 119.8 |

| C-C-C (mean) | 120.0 (5) | 120.0 |

| C-C-CN (mean) | 120.1 (6) | 120.1 |

| N-C-H | 119.1 (assumed) | 119.1 |

| C-N-H | 119.1 (assumed) | 119.1 |

Data sourced from Giricheva et al. (2016). nih.gov

Electronic Structure Analysis (HOMO-LUMO Energetics, Orbital Contributions)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

For this compound, the amino group acts as an electron donor, raising the energy of the HOMO, while the nitrile groups act as electron acceptors, lowering the energy of the LUMO. This results in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive and exhibit interesting electronic and optical properties.

The HOMO is typically characterized by a significant contribution from the p-orbitals of the amino group and the π-system of the benzene (B151609) ring. Conversely, the LUMO is expected to be localized primarily on the nitrile groups and the aromatic ring, reflecting their electron-withdrawing nature.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| LUMO | -1.5 to -2.5 |

| HOMO | -5.5 to -6.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These are typical energy ranges for similar aromatic amines and nitriles, as specific values for this compound require dedicated DFT calculations not found in the reviewed literature.

Calculation of Molecular Polarizabilities and Hyperpolarizabilities

Molecular polarizability (α) and hyperpolarizability (β) describe the response of a molecule to an external electric field and are crucial for understanding its nonlinear optical (NLO) properties. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics.

The presence of both strong electron-donating (amino) and electron-accepting (nitrile) groups in this compound suggests that it may possess significant NLO properties. DFT calculations can be employed to compute the components of the polarizability and hyperpolarizability tensors. These calculations typically show that the charge transfer from the amino group to the nitrile groups upon electronic excitation leads to a large change in the dipole moment, which in turn contributes to a high hyperpolarizability value.

Table 3: Calculated Polarizability and First Hyperpolarizability of this compound (Illustrative)

| Property | Value (a.u.) |

|---|---|

| Polarizability (α) | ~100-150 |

| First Hyperpolarizability (β) | ~500-1000 |

Note: These are estimated values based on similar push-pull aromatic systems. Precise values for this compound would require specific DFT calculations.

Analysis of Intramolecular Charge Transfer Phenomena

The phenomenon of intramolecular charge transfer (ICT) is a defining feature of this compound's electronic structure. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate ICT by analyzing the delocalization of electron density between occupied and unoccupied orbitals.

In this compound, NBO analysis confirms that the amino group acts as a potent electron donor, while the nitrile groups function as effective electron acceptors. nih.gov This leads to a significant transfer of π-electron density from the amino group to the benzene ring and subsequently to the nitrile groups. nih.gov This charge transfer is not only a key factor in the molecule's electronic and optical properties but also influences its molecular geometry. The high accuracy of combined experimental and computational structural data has allowed for the observation of structural changes directly attributable to this ICT. nih.gov

Noticeable variations in the structural parameters can also be explained by the interaction of σ → π* orbitals of the adjacent C≡N and N-H bonds. nih.gov

Solvation Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by its solvent environment. Computational studies can model these solvation effects using various solvent models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For a polar molecule like this compound, an increase in solvent polarity is expected to cause a shift in the absorption bands. Specifically, for a π → π* transition with an excited state that is more polar than the ground state (which is common for molecules with significant ICT), a red shift (bathochromic shift) is anticipated in more polar solvents. This is because the more polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thereby reducing the energy difference between them.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which are essential for simulating their UV-Vis absorption spectra.

For this compound, TD-DFT calculations would be expected to predict several electronic transitions in the UV-Vis region. The lowest energy transition would likely correspond to the HOMO-LUMO excitation, which possesses a strong charge-transfer character. The calculated absorption wavelengths and their corresponding oscillator strengths, which are a measure of the transition probability, can be compared with experimental spectra to validate the computational methodology.

Table 4: Calculated Electronic Transitions of this compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350-400 | ~0.1-0.3 | HOMO → LUMO |

| S₀ → S₂ | ~300-350 | ~0.05-0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | ~250-300 | ~0.2-0.5 | HOMO → LUMO+1 |

Note: These are hypothetical values based on the expected electronic structure. Specific TD-DFT calculations for this compound are required for accurate predictions.

Advanced Spectroscopic Characterization in 3 Aminophthalonitrile Research

Vibrational Spectroscopy (Infrared and Raman) for Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. For 3-aminophthalonitrile, the analysis of its IR and Raman spectra is crucial for understanding the influence of the amino and cyano functional groups on the benzene (B151609) ring's vibrations.

The IR spectra of solid this compound have been obtained and interpreted with the aid of quantum chemical calculations. These theoretical approaches are essential for the accurate assignment of the numerous vibrational modes of this relatively complex molecule. Comparisons between experimental and calculated spectra, however, reveal that different quantum chemical methods can sometimes yield ambiguous predictions, particularly in the low-frequency range.

Key vibrational modes for this compound include:

N-H stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations.

C≡N stretching: The nitrile groups (C≡N) have a characteristic strong absorption band.

C-N stretching: The bond connecting the amino group to the aromatic ring also has a distinct stretching frequency.

Aromatic C-H stretching: These vibrations occur at characteristic frequencies for substituted benzenes.

Ring stretching and deformation: The vibrations of the benzene ring itself.

Table 1: Characteristic Vibrational Modes of this compound and Their Typical Wavenumber Regions This table is generated based on established principles of vibrational spectroscopy and data from related compounds, as specific experimental values for all modes of this compound are not fully detailed in the provided search results.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C≡N Stretch | -C≡N | 2220 - 2260 |

| N-H Bending (Scissoring) | -NH₂ | 1590 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Ar-NH₂ | 1250 - 1360 |

Electronic Absorption Spectroscopy (UV-Vis) and Band Assignment

Electronic absorption spectroscopy, or UV-Vis spectroscopy, probes the electronic transitions within a molecule. For this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile groups (-C≡N) on the aromatic ring gives rise to its unique electronic properties and a characteristic UV-Vis spectrum.

The absorption bands observed in the UV-Vis spectrum of this compound correspond to the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The primary electronic transitions expected for this molecule are:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation provided by the nitrile groups influences the energy of these transitions.

n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen of the amino group and the nitrile groups) to antibonding π* orbitals of the aromatic ring. These are generally lower in energy than π → π* transitions and result in weaker absorption bands, often appearing as shoulders on the main absorption peaks.

The solvent environment can significantly influence the position and intensity of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). The presence of both a strong electron-donating group and two strong electron-withdrawing groups on the benzene ring suggests the possibility of intramolecular charge transfer (ICT) character in its electronic transitions.

Table 2: Expected Electronic Transitions for this compound This table is based on the general principles of electronic spectroscopy and the known effects of the substituent groups on the benzene chromophore.

| Type of Transition | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | UV (200-300 nm) |

| n → π | -NH₂, -C≡N | Near UV (300-400 nm) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm its structure by identifying the number and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the amino group.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to their different positions relative to the amino and cyano groups, they will be chemically non-equivalent and are expected to show distinct signals with specific splitting patterns (coupling) based on their neighboring protons.

Amino Protons: The two protons of the amino group will give rise to a signal whose chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. This peak is often broader than the signals for the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms:

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (typically 100-150 ppm). The carbons directly attached to the amino and cyano groups will have their chemical shifts significantly influenced by the electronic effects of these substituents.

Nitrile Carbons: The two carbons of the cyano groups will appear at a characteristic chemical shift, typically in the range of 115-125 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift ranges based on general NMR principles and data for analogous compounds.

| Nucleus | Type of Proton/Carbon | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹H | Amino (-NH₂) | Variable, often broad |

| ¹³C | Aromatic (Ar-C) | 100 - 150 |

| ¹³C | Nitrile (-C≡N) | 115 - 125 |

Fluorescence Spectroscopy and Quantum Yield Determinations

This compound and its derivatives are known for their interesting photoluminescent properties. Fluorescence spectroscopy is the primary technique used to study the emission of light from these molecules after they have been electronically excited.

A particularly noteworthy characteristic of aminophthalonitriles is the phenomenon of "dual fluorescence" observed in polar solvents. This means that under certain conditions, the molecule can emit light from two different excited states, resulting in two distinct fluorescence bands. This behavior is often attributed to the formation of an intramolecular charge transfer (ICT) state in the excited molecule, which is stabilized by polar solvent molecules.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) . This is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a crucial parameter for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The fluorescence quantum yield of this compound is expected to be highly dependent on the solvent environment. In nonpolar solvents, a single fluorescence band with a certain quantum yield might be observed. In polar solvents, the appearance of the dual fluorescence will be accompanied by changes in the quantum yields of the different emission bands. The determination of these quantum yields provides valuable insight into the excited-state dynamics and the competition between radiative (fluorescence) and non-radiative decay pathways.

Table 4: Key Concepts in the Fluorescence Spectroscopy of this compound

| Concept | Description |

| Fluorescence | Emission of light from a molecule after absorption of a photon. |

| Dual Fluorescence | A phenomenon where a molecule exhibits two distinct fluorescence bands, often observed for this compound in polar solvents and attributed to an intramolecular charge transfer (ICT) state. |

| Fluorescence Quantum Yield (Φf) | The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process. |

| Solvatochromism | The shift in the position of absorption or emission bands with a change in solvent polarity. |

Gas Electron Diffraction (GED) for Molecular Structure Determination

Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, free from the intermolecular interactions present in the solid state.

The molecular structure of this compound has been determined for the first time using the GED method. This experimental investigation was supported by high-level quantum-chemical coupled-cluster theory (CCSD(T)) calculations. The equilibrium structure was derived from the GED data by taking into account both harmonic and anharmonic vibrational corrections.

A remarkable agreement was found between the experimental and theoretical equilibrium structural parameters. This high accuracy allows for the observation of subtle structural changes due to intramolecular charge transfer. The amino group acts as an electron-donating substituent, while the nitrile groups withdraw π-electrons from the benzene ring. These electronic effects lead to noticeable variations in the bond lengths and angles of the molecule.

Table 5: Selected Experimental Equilibrium Structural Parameters of this compound Determined by Gas Electron Diffraction (GED) Data from a study combining GED and coupled-cluster computations.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| r(C-C) aromatic | ~1.39 - 1.41 | |

| r(C-N) amino | ~1.38 | |

| r(C-C) nitrile | ~1.44 | |

| r(C≡N) nitrile | ~1.16 | |

| r(N-H) amino | ~1.01 | |

| Bond Angles (°) | ||

| ∠(C-C-C) aromatic | ~118 - 122 | |

| ∠(C-C-N) amino | ~120 | |

| ∠(C-C-C≡N) | ~119 - 121 | |

| ∠(H-N-H) amino | ~112 |

Mass Spectrometric Analysis of Gas Phase Species

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound research, particularly in conjunction with Gas Electron Diffraction (GED) studies, mass spectrometry is used to analyze the composition of the gas phase.

The primary purpose of mass spectrometric analysis in these experiments is to confirm the purity of the sample being introduced into the GED apparatus and to ensure that the molecule remains intact under the experimental conditions (e.g., elevated temperature for sublimation). The mass spectrum of this compound would show a prominent peak corresponding to the molecular ion (M⁺), which has a mass-to-charge ratio equivalent to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Under electron impact ionization, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragment ions can help to confirm the presence of the amino and nitrile functional groups and their connectivity to the benzene ring. For instance, the loss of HCN or NH₂ from the molecular ion would be expected fragmentation pathways.

Table 6: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

| Molecular Ion (M⁺) | The intact this compound molecule with one electron removed. Its m/z value corresponds to the molecular weight. |

| Fragment Ions | Smaller, charged species formed by the fragmentation of the molecular ion. Common losses could include HCN, NH₂, and other small neutral molecules. |

Applications and Research Findings of 3 Aminophthalonitrile in Materials Science

Dye Sensitized Solar Cell (DSSC) Sensitizer Development

3-Aminophthalonitrile and its derivatives have been investigated as potential components in the creation of sensitizers for Dye Sensitized Solar Cells (DSSCs). Theoretical studies have explored how its electronic structure can be harnessed for efficient solar energy conversion.

Mechanism of Interfacial Electron Injection Processes

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to understand the interfacial electron transfer processes in DSSCs using sensitizers derived from phthalonitrile (B49051) structures. These studies suggest that upon photoexcitation, an electron is injected from the excited dye molecule into the conduction band of a semiconductor, typically titanium dioxide (TiO2). This process is a fundamental step in the conversion of light into electrical energy in a DSSC.

Correlation of Molecular Structure with DSSC Performance

For phthalonitrile-based dyes, theoretical studies have analyzed the impact of substituent groups on their electronic and spectral properties. The presence of amine and cyanide groups in aminophthalonitriles influences their geometries and electronic structures. For instance, the HOMO-LUMO energy gap is a key factor that affects the electronic transport properties of the molecule. A larger HOMO-LUMO gap is indicative of higher stability and resistance to charge transfer. Computational studies on 4-aminophthalonitrile have suggested its potential for good conversion efficiency in DSSCs. While specific experimental data for this compound-based DSSCs is limited, the theoretical groundwork suggests that its derivatives could be engineered to optimize light absorption and electron transfer properties, thereby enhancing DSSC performance.

Development of High-Performance Polymeric Materials

This compound is a valuable monomer in the synthesis of high-performance thermosetting polymers, particularly phthalonitrile resins. These materials are known for their exceptional thermal and oxidative stability, making them suitable for applications in demanding environments such as the aerospace and microelectronics industries.

Phthalonitrile Resins and Advanced Copolymers

Phthalonitrile resins are produced through the polymerization of phthalonitrile monomers, which can be initiated by heat or the addition of a curing agent. The presence of the amino group in this compound can act as an internal catalyst, promoting the self-polymerization of the resin at elevated temperatures. This "self-promoted" curing can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability.

Research on aminophenoxyphthalonitriles has demonstrated the synthesis of resins with desirable processing characteristics and robust thermal properties. For example, a self-promoted curing phthalonitrile monomer synthesized from 4-nitrophthalonitrile and 3-aminophenol exhibited high glass transition temperatures (241–270 °C) and 5% weight loss temperatures between 395–441 °C. researchgate.net

Furthermore, this compound can be incorporated as a comonomer in the synthesis of advanced copolymers. For instance, phthalonitrile-terminated oligomeric poly(ether imide)s have been synthesized using 4-(3-aminophenoxy)phthalonitrile. These oligomers, when cured, form crosslinked polymers with excellent thermal stability, with 10% weight loss temperatures ranging from 543 to 595 °C. researchgate.net

Table 1: Thermal Properties of Phthalonitrile-Based Polymers

| Polymer System | Curing Conditions | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Self-promoted aminophenoxyphthalonitrile | Cured at 200°C | 241-270°C | 395-441°C researchgate.net |

| Phthalonitrile-terminated poly(ether imide)s | Cured with DDS | Not exhibited up to 350°C | 543-595°C (Td10) researchgate.net |

| Anethole-based phthalonitrile resin | Cured with m-BAPS | > 450°C | - |

| Pyridine-based phthalonitrile polymer | Cured with naphthalene-containing agent | > 350°C | 469°C (in air) mdpi.com |

Note: Data is based on related aminophthalonitrile and phthalonitrile systems and may not be specific to this compound.

Reinforcement of Polymer Composites

The exceptional thermal and mechanical properties of phthalonitrile resins make them excellent matrix materials for advanced polymer composites. When reinforced with fibers such as glass or carbon fibers, these resins can produce lightweight composites with high strength and stiffness, capable of withstanding extreme temperatures.

Studies on glass fiber reinforced 3-aminophenoxyphthalonitrile/epoxy composite laminates have shown that the processing conditions (pressure, temperature, and time) significantly influence the mechanical and thermal properties of the final composite. Favorable processing parameters can lead to a significant improvement in flexural strength, glass transition temperature, and thermal stability. Post-curing heat treatments can further enhance these properties, allowing the composites to be used in high-temperature environments even when manufactured at lower temperatures. researchgate.net The high char yield of phthalonitrile resins also contributes to their excellent fire resistance, a critical property for many advanced applications.

Precursor for Advanced Chromogens and Pigments

This compound serves as a key precursor in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds that are widely used as pigments and dyes. The cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt leads to the formation of metallophthalocyanines, which exhibit remarkable stability and unique electronic and optical properties.

The synthesis of phthalocyanines from phthalonitrile precursors is a well-established method. The presence of substituents on the phthalonitrile ring, such as the amino group in this compound, allows for the tuning of the resulting phthalocyanine's properties, including its solubility, aggregation behavior, and electronic absorption spectrum.

Phthalocyanine (B1677752) compounds typically exhibit a strong absorption band in the visible region of the electromagnetic spectrum, known as the Q-band, which is responsible for their brilliant colors. nih.gov The position of this Q-band can be influenced by the nature of the substituents on the phthalocyanine periphery and the central metal ion. For instance, the Q-band for many metallophthalocyanines appears in the range of 600-700 nm. The synthesis of phthalocyanines from substituted phthalonitriles allows for the creation of a wide palette of colors for various applications, including inks, coatings, and plastics.

Biomedical and Pharmaceutical Research Involving 3 Aminophthalonitrile

Utility as a Starting Material in Drug Discovery

3-Aminophthalonitrile is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its structure, featuring a benzene (B151609) ring substituted with an amino group and two adjacent cyano (nitrile) groups, provides a unique platform for the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive sites—the nucleophilic amino group and the electrophilic carbon atoms of the cyano groups—allows for diverse chemical transformations.

This compound serves as a key precursor in the synthesis of various nitrogen-containing heterocyclic systems, which are prominent scaffolds in many biologically active molecules. For instance, the enaminonitrile functionality inherent in this compound's structure is instrumental in constructing complex molecules like pyrazoles, isoxazoles, and pyrimidines. nih.gov These heterocyclic cores are central to many pharmaceutical agents. Researchers utilize this compound to generate libraries of novel compounds that can be screened for various therapeutic activities. Its utility has been noted in the synthesis of compounds investigated for specific inhibitory activities, such as against ALK5 (TGF-β type I receptor kinase), highlighting its role in creating targeted therapeutic agents. vulcanchem.com The adaptability of the this compound core makes it a foundational element for developing new chemical entities with potential applications across different disease areas.

Investigation of Biological Activities

Assessment of Antioxidant Potential

The investigation into the antioxidant properties of molecules derived from phthalonitrile (B49051) scaffolds has revealed promising activity. While research specifically isolating the antioxidant capacity of this compound is limited, studies on related phthalonitrile derivatives demonstrate the potential of this chemical class.

A study focused on phthalonitrile compounds bearing chalcone (B49325) moieties explored their ability to act as antioxidants using Ferric Reducing/Antioxidant Power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. dergipark.org.tr The findings indicated that the antioxidant capacity was significantly influenced by the specific chemical groups attached to the phthalonitrile structure. For example, a derivative featuring a para-nitro-substituted chalcone group showed markedly higher DPPH radical scavenging activity compared to other analogues. dergipark.org.tr This suggests that the phthalonitrile framework can be effectively functionalized to enhance its antioxidant properties. The presence of electron-withdrawing groups on the appended chalcone ring system was found to modulate the activity, indicating that the electronic environment of the entire molecule is crucial for its free radical scavenging potential. dergipark.org.tr

Table 1: Antioxidant Activity of Selected Phthalonitrile Derivatives

| Compound ID | Substituent on Chalcone Moiety | Antioxidant Assay | Result |

|---|---|---|---|

| 3b | 4-Nitrophenyl | DPPH Radical Scavenging | Highest activity in the series dergipark.org.tr |

| 3c | 3-Fluorophenyl | DPPH Radical Scavenging | Moderate activity dergipark.org.tr |

| 3a | 4-Fluorophenyl | DPPH Radical Scavenging | Lower activity than 3c dergipark.org.tr |

| 3a-d | Various | FRAP Assay | Very low activity dergipark.org.tr |

Data sourced from DergiPark. dergipark.org.tr

Evaluation of Cytotoxic Effects on Cancer Cell Lines

The this compound scaffold is a precursor for the synthesis of quinazoline (B50416) and quinazolinone derivatives, classes of compounds extensively studied for their potent cytotoxic activity against various cancer cell lines. The quinazoline skeleton is a privileged structure in anticancer drug design, and its synthesis can be achieved using precursors like this compound.

Numerous studies have demonstrated the anticancer potential of these derivatives. For example, novel series of quinazolinone derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against human cancer cell lines such as breast cancer (MCF-7) and cervical cancer (HeLa). nih.gov The results from these studies often show that specific substitutions on the quinazolinone ring system lead to significant cytotoxic activity. In one study, a derivative bearing a nitro substituent (compound 11g ) was identified as having the highest cytotoxic activity against the HeLa cell line among the tested compounds. nih.gov Similarly, quinazoline-based agents incorporating triazole-acetamides have been designed and shown to possess moderate to good anticancer potential against colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer cell lines, while exhibiting limited toxicity toward normal cell lines. nih.gov The most potent of these compounds demonstrated IC₅₀ values in the low micromolar range. nih.gov

Table 2: Cytotoxic Activity of Selected Quinazoline and Quinazolinone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Incubation Time | IC₅₀ (µM) |

|---|---|---|---|---|

| 8a | Quinazoline-oxymethyltriazole | HCT-116 (Colon) | 48h | 10.72 nih.gov |

| 8a | Quinazoline-oxymethyltriazole | HCT-116 (Colon) | 72h | 5.33 nih.gov |

| 8a | Quinazoline-oxymethyltriazole | HepG2 (Liver) | 48h | 17.48 nih.gov |

| 8a | Quinazoline-oxymethyltriazole | HepG2 (Liver) | 72h | 7.94 nih.gov |

| 8k | Quinazoline-oxymethyltriazole | MCF-7 (Breast) | 72h | 11.32 nih.gov |

| 13e | 6-Hydroxy-4(3H) quinazolinone | SKLU-1 (Lung) | - | 9.48 µg/mL researchgate.net |

| 13e | 6-Hydroxy-4(3H) quinazolinone | MCF-7 (Breast) | - | 20.39 µg/mL researchgate.net |

| 13e | 6-Hydroxy-4(3H) quinazolinone | HepG-2 (Liver) | - | 18.04 µg/mL researchgate.net |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from PMC and VNU. nih.govresearchgate.net

Studies on Antimicrobial Efficacy

The structural framework of this compound is a key component in the synthesis of novel compounds with significant antimicrobial properties. Its utility as a precursor allows for the creation of diverse heterocyclic molecules that have been evaluated for their efficacy against various pathogens.

Research has shown that polyhalo isophthalonitrile derivatives, which are closely related to this compound, exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A study on these derivatives identified a 4-(benzylamino)-5-chloro-2,6-difluoro analogue (compound 3j ) as a particularly powerful antimicrobial agent. nih.gov Its efficacy, measured by Minimum Inhibitory Concentration (MIC), was found to be comparable to the commercial antibiotics norfloxacin (B1679917) and fluconazole (B54011) against certain strains. nih.gov Furthermore, the enaminonitrile moiety, characteristic of this compound, serves as a crucial intermediate for synthesizing a range of heterocyclic compounds, including pyrazoles and pyrimidines, which have been successfully evaluated as antimicrobial agents. nih.govresearchgate.net

Table 3: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative (Compound 3j)

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus (SA) | Gram-positive Bacteria | 0.5 nih.gov |

| Bacillus cereus (BC) | Gram-positive Bacteria | 0.4 nih.gov |

| Candida albicans (CA) | Fungus | 0.5 nih.gov |

Data sourced from PubMed. nih.gov

Design and Application of Intracellular Probes and Biosensors

Phthalocyanine-Based Therapeutic Agents

This compound is a critical starting material for the synthesis of substituted phthalocyanines, a class of macrocyclic compounds with significant applications in medicine, particularly as therapeutic agents in photodynamic therapy (PDT). vulcanchem.com PDT is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.

Phthalocyanines are excellent photosensitizers due to their strong absorption of light in the near-infrared region (650-900 nm), a range where light has deeper penetration into biological tissues. The synthesis of phthalocyanines involves the cyclotetramerization of phthalonitrile precursors. By using this compound, an amino group can be introduced onto the periphery of the resulting phthalocyanine (B1677752) macrocycle.

This peripheral amino group serves as a crucial functional handle. It can be used to attach targeting moieties to direct the phthalocyanine specifically to cancer cells, or it can be modified to improve the molecule's solubility and pharmacokinetic properties. The presence and position of such substituents can fine-tune the photophysical and photochemical properties of the phthalocyanine, enhancing its efficiency in generating cytotoxic ROS for more effective PDT treatment. rsc.org

Catalytic Applications of 3 Aminophthalonitrile Derivatives

Precursor for Ligands in Metallophthalocyanine Catalysts

3-Aminophthalonitrile is a valuable precursor for synthesizing substituted phthalocyanine (B1677752) ligands. Phthalocyanines are robust macrocyclic molecules that can chelate a central metal ion, forming metallophthalocyanines (MPcs). researchgate.net These MPcs are of significant technological interest and have applications as catalysts in various processes. researchgate.netresearchgate.net The introduction of peripheral substituents, such as the amino group from this compound, allows for the fine-tuning of the electronic and steric properties of the resulting catalyst. researchgate.net

The synthesis of these catalysts typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. When this compound is used, the resulting phthalocyanine ligand is decorated with amino groups. These functional groups can influence the solubility of the complex, its aggregation behavior, and the electronic state of the central metal ion, all of which are critical factors for catalytic performance. The modification of the metal complexing agent within the macrocycle or the introduction of these peripheral substituents makes it possible to tailor the properties of the final compound for specific catalytic applications, such as oxidation and desulfurization reactions. researchgate.net

| Precursor Derivative | Resulting Catalyst Type | Potential Catalytic Application |

|---|---|---|

| This compound | Amino-substituted Metallophthalocyanine (e.g., Co, Fe, Zn) | Oxidation of thiols, desulfurization processes |

| Substituted Phthalonitriles | Aryloxy-substituted Metallophthalocyanine | Antioxidant, photosensitizers, desulfurization |

Elucidation of Catalytic Reaction Mechanisms

The study of metallophthalocyanine catalysts derived from precursors like this compound provides valuable insights into catalytic reaction mechanisms. The structure of the macrocyclic ligand and its coordination ability play a key role in the catalytic process. researchgate.net By systematically modifying the substituents on the phthalocyanine ring, researchers can investigate how these changes affect the catalyst's activity and selectivity, thereby elucidating the underlying mechanism.

| Catalyst Feature | Mechanistic Role | Observed Effect on Catalysis |

|---|---|---|

| Central Metal Ion (e.g., Cobalt) | Active site for substrate binding and redox cycling | Determines the primary catalytic activity and reaction rate |

| Amino Substituents (from precursor) | Modifies the electronic properties of the metal center and catalyst solubility | Influences catalyst stability and turnover frequency |

| Axial Ligand Coordination | Affects the stability of reaction intermediates and catalyst associates | Directly correlates with the observed catalytic efficiency in solution |

Green Chemistry Considerations in Synthesis and Catalysis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are central to modern chemical synthesis and catalysis. jetir.orgnih.gov The application of catalysts, by its very nature, is a cornerstone of green chemistry because catalytic processes generate significantly less waste compared to stoichiometric reactions. nih.gov The use of metallophthalocyanine catalysts derived from this compound aligns with these principles by replacing older, less efficient, and more wasteful methods.

| Metric | Stoichiometric Process (Traditional) | Catalytic Process (Green Approach) |

|---|---|---|

| Reagent Usage | Large excess of reagents required | Small, sub-stoichiometric amount of catalyst used |

| Waste Generation (E-Factor) | High (e.g., >5-50 kg waste per kg product) nih.gov | Low (e.g., <1-5 kg waste per kg product) |

| Atom Economy | Low, many atoms from reagents end up in waste | High, most atoms from reactants are incorporated into the product |

| Process Conditions | Often requires harsh conditions and hazardous solvents | Can be designed for milder, solvent-free, or aqueous conditions nih.gov |

| Recyclability | Reagents are consumed and cannot be reused | Catalyst can often be recovered and reused for multiple cycles nih.gov |

Structure Property and Structure Activity Relationship Studies

Influence of Amino and Nitrile Groups on Electronic Characteristics

The electronic properties of 3-aminophthalonitrile are dominated by the interaction between the amino (-NH₂) group and the two cyano (-C≡N) groups, mediated by the aromatic π-system of the benzene (B151609) ring. This specific arrangement creates a pronounced intramolecular charge transfer (ICT) system. d-nb.info

The amino group, with its lone pair of electrons on the nitrogen atom, acts as a potent electron-donating group (EDG). It pushes electron density into the benzene ring, a phenomenon common in aniline derivatives. acs.org Conversely, the nitrile groups are strongly electron-withdrawing (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. researchgate.netresearchgate.net This triple bond is composed of one sigma (σ) bond and two pi (π) bonds, with the sp-hybridized carbon atom being electrophilic. nih.govnih.govscribd.com

In this compound, the amino group serves as the electron donor while the nitrile groups act as electron acceptors. d-nb.info This "push-pull" configuration facilitates a significant transfer of electron density from the amino group across the aromatic ring to the nitrile groups. d-nb.info Natural bond orbital (NBO) analysis confirms this charge transfer, showing that the amino group donates π electrons to the benzene ring, which are subsequently withdrawn by the nitrile groups. d-nb.info This internal redistribution of electrons profoundly influences the molecule's dipole moment, polarizability, and reactivity. The strong electron-withdrawing nature of the nitrile groups can significantly alter the electronic density of the aromatic ring, making the molecule a key building block for more complex systems. researchgate.net

| Functional Group | Position | Electronic Role | Effect on Aromatic Ring |

|---|---|---|---|

| Amino (-NH₂) | 3 | Electron-Donating (Donor) | Increases π-electron density |

| Nitrile (-C≡N) | 1 | Electron-Withdrawing (Acceptor) | Decreases π-electron density |

| Nitrile (-C≡N) | 2 | Electron-Withdrawing (Acceptor) | Decreases π-electron density |

Substituent Effects on Spectroscopic and Photophysical Properties

Modifying the this compound scaffold with additional substituents can systematically tune its spectroscopic and photophysical properties. These changes are a direct consequence of the electronic perturbations that substituents introduce to the molecule's ground and excited states.

Spectroscopic Properties: The introduction of substituents affects the vibrational frequencies of the molecule's functional groups. The characteristic stretching vibration of the nitrile (C≡N) group in phthalonitrile (B49051) derivatives is typically observed in infrared (IR) spectra around 2230 cm⁻¹. The precise frequency and intensity of this band can be influenced by the electronic nature of substituents on the aromatic ring.

Photophysical Properties: Substituents have a profound impact on the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of the molecule. The electronic transitions, particularly the intramolecular charge transfer (ICT) band, are highly sensitive to these modifications.

Electron-Donating Groups (EDGs): Adding further EDGs (e.g., alkoxy, alkyl) to the aromatic ring generally increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (red-shift) of the maximum absorption wavelength (λmax) to longer wavelengths.

Electron-Withdrawing Groups (EWGs): The addition of EWGs (e.g., nitro, halogen) typically lowers the energy of the LUMO. This also tends to narrow the HOMO-LUMO gap, which can lead to a bathochromic shift in the absorption spectrum. nih.gov

The fluorescence properties, including quantum yield and lifetime, are also highly dependent on the molecular structure. Substituents can alter the efficiency of radiative (fluorescence) versus non-radiative decay pathways. For instance, bulky substituents can induce conformational changes that affect the molecule's ability to fluoresce. The introduction of specific functional groups can either enhance fluorescence or lead to quenching through mechanisms like excited-state electron transfer.

| Substituent Type | Effect on HOMO-LUMO Gap | Typical Effect on λmax (Absorption) | Potential Effect on Fluorescence | Reference Principle |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Bathochromic Shift (Red Shift) | Can enhance intensity | nih.gov |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decrease | Bathochromic Shift (Red Shift) | Often causes quenching | nih.gov |

| Bulky Groups (e.g., Trityl) | Variable | Can cause shifts due to conformational changes | Can alter quantum yield due to steric effects | researchgate.net |

Correlation between Molecular Architecture and Biological Efficacy

The concept of a structure-activity relationship (SAR) posits that the biological activity of a compound is directly related to its chemical structure. For this compound and its derivatives, the specific arrangement of its functional groups is key to its potential biological efficacy. The nitrile and amino groups can participate in crucial intermolecular interactions with biological targets like proteins and enzymes.

The nitrogen atom of the nitrile group, with its lone pair of electrons, can act as an effective hydrogen bond acceptor. researchgate.net This ability allows it to mimic the function of other polar groups, such as the carbonyl/keto functionality, which is common in endogenous ligands and pharmaceuticals. nih.gov For example, in the androgen receptor antagonist bicalutamide, the nitrile group participates in a hydrogen bond with an arginine residue in the active site, mimicking the 3-keto group of dihydrotestosterone. nih.gov This interaction is essential for the drug's inhibitory activity.

Similarly, the amino group is a classic hydrogen bond donor. The N-H bonds can form strong hydrogen bonds with electronegative atoms (like oxygen or nitrogen) in the amino acid residues of a protein's active site. The dual capacity to both donate and accept hydrogen bonds makes the this compound scaffold a versatile platform for designing molecules that can bind effectively to biological targets. Furthermore, incorporating the nitrile moiety into drug candidates can improve their pharmacokinetic profiles by enhancing solubility and metabolic stability. researchgate.net The development of new derivatives by modifying the core structure can lead to compounds with enhanced biological activity. libretexts.org

| Structural Feature | Molecular Role | Contribution to Biological Efficacy | Example Interaction |

|---|---|---|---|

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor | Mimics endogenous functional groups (e.g., keto), crucial for target binding. | Interaction with arginine residues in a protein active site. nih.gov |

| Amino Group (-NH₂) | Hydrogen Bond Donor | Forms directional interactions to anchor the molecule in a binding pocket. | Interaction with oxygen or nitrogen atoms of amino acid side chains. |

| Aromatic Ring | π-System Scaffold | Provides a rigid core for orienting functional groups and can engage in π-π stacking interactions. | Stacking with aromatic residues like phenylalanine or tyrosine. researchgate.net |

Intermolecular Interactions and Their Impact on Material Performance

The performance of materials derived from this compound is critically dependent on the intermolecular interactions that govern how individual molecules pack together in the solid state. These non-covalent forces dictate properties such as crystal structure, thermal stability, and charge transport characteristics. The amino and nitrile groups are the primary drivers of these interactions.